REACTION_CXSMILES
|
[H][H].[Cl:3][C:4]1[CH:12]=[C:11]([F:13])[C:10]([N+:14]([O-])=O)=[CH:9][C:5]=1[CH2:6][C:7]#[N:8]>[Ni].C(O)C>[NH2:14][C:10]1[C:11]([F:13])=[CH:12][C:4]([Cl:3])=[C:5]([CH:9]=1)[CH2:6][C:7]#[N:8]
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Name
|
|
Quantity
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8.9 g
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Type
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reactant
|
Smiles
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ClC1=C(CC#N)C=C(C(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 g
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
90 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
is injected at 25°-30° C., under normal pressure, into a mixture
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Type
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CUSTOM
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Details
|
has been absorbed
|
Type
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CUSTOM
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Details
|
After completion of the absorption of hydrogen
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Type
|
FILTRATION
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Details
|
the reaction mixture is filtered
|
Type
|
CONCENTRATION
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Details
|
the alkaline filtrate is concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=CC(=C(CC#N)C1)Cl)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |